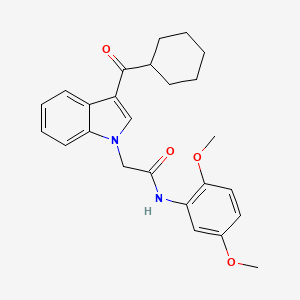
2-chloro-4,5-difluoro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide
Vue d'ensemble
Description
2-chloro-4,5-difluoro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structural features, which include chloro, difluoro, and pyrrolidinylsulfonyl groups attached to a benzamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,5-difluoro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2-chloro-4,5-difluorobenzoic acid with an appropriate amine under suitable conditions.
Introduction of the Pyrrolidinylsulfonyl Group: The next step involves the introduction of the pyrrolidinylsulfonyl group through a sulfonylation reaction. This is typically achieved by reacting the intermediate with pyrrolidine and a sulfonyl chloride derivative.
Final Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-4,5-difluoro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and difluoro groups on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and amide functional groups.
Coupling Reactions: The benzamide core can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-chloro-4,5-difluoro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Biological Studies: It is used in biological studies to understand its interactions with proteins and other biomolecules, which can provide insights into its mechanism of action.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-chloro-4,5-difluoro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and difluoro groups enhances its binding affinity and selectivity towards these targets. The pyrrolidinylsulfonyl group plays a crucial role in modulating the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-4,5-difluoro-N-(4-pyridinylmethyl)benzamide: This compound shares a similar benzamide core but differs in the substituent attached to the nitrogen atom.
2-chloro-5-fluoropyrimidine: Although structurally different, this compound also contains chloro and fluoro substituents and is used in similar applications.
Uniqueness
2-chloro-4,5-difluoro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide is unique due to the presence of the pyrrolidinylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where enhanced binding affinity and selectivity are required.
Propriétés
IUPAC Name |
2-chloro-4,5-difluoro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF2N2O3S/c18-14-10-16(20)15(19)9-13(14)17(23)21-11-3-5-12(6-4-11)26(24,25)22-7-1-2-8-22/h3-6,9-10H,1-2,7-8H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNIAYYISQIAAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxybenzyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3497048.png)
![5-chloro-2-[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B3497053.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3497080.png)
![2-[4-(4-morpholinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3497083.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]butanamide](/img/structure/B3497102.png)
![1-ethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-5-amine](/img/structure/B3497110.png)
![N-[2-(5-BENZENESULFONAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE](/img/structure/B3497112.png)
![N-(3-acetylphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3497117.png)
![ethyl N-{2-[(4-acetylpiperazino)methyl]-1-methyl-1H-1,3-benzimidazol-5-yl}carbamate](/img/structure/B3497126.png)
![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3497129.png)

![3-bromo-N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}benzamide](/img/structure/B3497139.png)

![N-(2,3-dimethylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B3497154.png)
